Deethylindanomycin

准备方法

合成路线和反应条件: 去乙基吲哚霉素通常由细菌塞托尼链霉菌发酵生产 . 发酵过程包括在受控条件下将细菌培养在合适的营养培养基中。 发酵后,使用各种色谱技术提取和纯化化合物 .

工业生产方法: 去乙基吲哚霉素的工业生产遵循类似的发酵工艺,但规模更大。 细菌在大型发酵罐中生长,化合物通过工业规模色谱和其他纯化方法提取和纯化 .

化学反应分析

反应类型: 去乙基吲哚霉素会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以改变其结构,可能会改变其生物活性。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常用氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以产生各种取代化合物 .

科学研究应用

Chemical Research

Model Compound for Ionophore Studies

- Deethylindanomycin serves as a model compound for studying ionophore properties. Its ability to selectively transport potassium ions across lipid bilayer membranes makes it valuable for understanding ion transport mechanisms in biological systems .

Histamine Release Studies

- The compound has been utilized to investigate histamine-releasing actions from mast cells and basophils. This aspect is crucial for exploring allergic reactions and other histamine-related physiological processes.

Biological Applications

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and certain protist parasites. This activity is being explored for the development of new antibiotics, addressing the growing concern of antibiotic resistance .

Coccidial Control in Agriculture

- In agricultural settings, this compound is investigated for its potential as an anticoccidial agent, helping to control coccidial infections in poultry. This application is particularly relevant given the economic impact of coccidiosis in livestock production .

Medical Research

Cytotoxic Potential

- Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Research indicates that this compound may inhibit cell proliferation and induce apoptosis in certain types of cancer cells, suggesting its potential role in cancer therapy .

Mechanism of Action

- The mechanism by which this compound exerts its effects involves disrupting ion balance within bacterial cells through selective ion transport. This disruption leads to cell death, making it an effective antimicrobial agent .

Data Table: Comparative Analysis of Ionophore Properties

| Compound | Ion Selectivity | Antimicrobial Activity | Source |

|---|---|---|---|

| This compound | Potassium ions | Gram-positive bacteria | Streptomyces setonii |

| Indanomycin | Sodium ions | Gram-positive bacteria | Streptomyces antibioticus |

| Monensin | Sodium and potassium | Broad-spectrum | Streptomyces cinnamonensis |

| Salinomycin | Sodium ions | Anticoccidial | Streptomyces albus |

Study 1: Antimicrobial Efficacy

A study published in the journal Antibiotics demonstrated that this compound effectively inhibited the growth of various Gram-positive bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .

Study 2: Cytotoxicity Evaluation

Research conducted by scientists at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity against specific cancer types .

Study 3: Agricultural Application

In an agricultural study, this compound was tested for its efficacy against coccidial infections in poultry. The results indicated a marked reduction in infection rates, showcasing its potential as a safe alternative to conventional anticoccidials .

作用机制

去乙基吲哚霉素在脂质双层膜中充当离子载体,选择性地转运钾离子而不是钙离子、镁离子或钠离子 . 这种离子载体活性破坏细菌细胞内的离子平衡,导致细胞死亡。 它还以钙依赖的方式诱导啮齿动物肥大细胞和人嗜碱性粒细胞释放组胺 .

类似化合物:

吲哚霉素: 与去乙基吲哚霉素在结构上类似,它也表现出对革兰氏阳性细菌的抗菌活性。

拉沙洛西德: 另一种具有类似离子载体特性的聚醚抗生素。

莫能霉素: 一种在兽医学中使用的聚醚抗生素,具有类似的离子载体活性.

独特性: 去乙基吲哚霉素因其特殊的离子载体活性而独一无二,选择性地转运钾离子而不是其他离子。 这种选择性使其特别有效地对抗某些细菌菌株和球虫 .

相似化合物的比较

Indanomycin: Structurally similar to deethylindanomycin, it also exhibits antimicrobial activity against Gram-positive bacteria.

Lasalocid: Another polyether antibiotic with similar ionophore properties.

Monensin: A polyether antibiotic used in veterinary medicine with similar ionophore activity.

Uniqueness: this compound is unique due to its specific ionophore activity, selectively transporting potassium ions over other ions. This selectivity makes it particularly effective against certain bacterial strains and coccidia .

生物活性

Deethylindanomycin, also known as 16-deethylindanomycin (A83094A), is a pyrrole-ether antibiotic produced by the actinobacterium Streptomyces setonii. This compound has garnered attention due to its significant biological activity, particularly against various pathogens. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

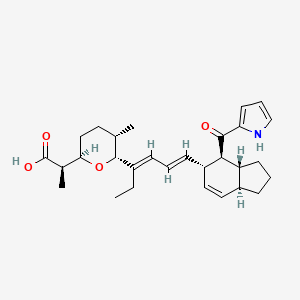

Chemical Structure and Classification

This compound is structurally related to indanomycin, characterized by a complex pyrrole-ether framework. Its molecular structure contributes to its antibiotic properties, making it effective against a range of microorganisms.

Spectrum of Activity

This compound exhibits potent activity against Gram-positive bacteria and certain protozoa. Key findings include:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including methicillin-resistant variants) and Bacillus subtilis.

- Protozoa : Active against coccidia, indicating its potential use in veterinary medicine.

The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Bacillus subtilis | Sensitive |

| Escherichia coli | Resistant |

| Pseudomonas aeruginosa | Resistant |

| Coccidia (e.g., Eimeria spp.) | Sensitive |

This compound's mechanism involves interference with bacterial cell wall synthesis and function. It is believed to inhibit key enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell integrity. This action leads to cell lysis and death in susceptible bacteria.

Case Studies

- Antibiotic Production : In a study conducted on Streptomyces setonii, researchers isolated this compound and assessed its production under various fermentation conditions. The optimal conditions for maximum yield were identified, showcasing its potential for industrial-scale antibiotic production .

- In Vivo Efficacy : A veterinary study evaluated the efficacy of this compound against coccidiosis in poultry. Results indicated a significant reduction in infection rates, supporting its application as an effective treatment option in veterinary medicine .

- Comparative Studies : Comparative analyses with other antibiotics revealed that this compound displayed superior activity against specific Gram-positive pathogens when tested alongside traditional antibiotics like penicillin and vancomycin .

Research Findings

Recent genomic studies have provided insights into the biosynthetic pathways of this compound. Genome mining techniques have linked its production to specific gene clusters within Streptomyces setonii, revealing opportunities for further exploration of related compounds with enhanced biological activities .

属性

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-IWHHVUORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346667 | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106803-22-9, 117615-33-5 | |

| Record name | Omomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。